molecular formula C11H10O2S B2787638 1-(1-benzothiophen-2-yl)-2-methoxyethan-1-one CAS No. 1601711-22-1

1-(1-benzothiophen-2-yl)-2-methoxyethan-1-one

Cat. No.: B2787638
CAS No.: 1601711-22-1
M. Wt: 206.26
InChI Key: LTBFUYDTIDIPPK-UHFFFAOYSA-N
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Description

1-(1-Benzothiophen-2-yl)-2-methoxyethan-1-one is a benzothiophene-derived ketone featuring a methoxy-substituted ethanone moiety. The benzothiophene core contributes to its planar aromatic structure, while the 2-methoxyethanone side chain introduces polarity and reactivity, making it a versatile intermediate for further functionalization.

Properties

IUPAC Name

1-(1-benzothiophen-2-yl)-2-methoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2S/c1-13-7-9(12)11-6-8-4-2-3-5-10(8)14-11/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBFUYDTIDIPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1=CC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzothiophen-2-yl)-2-methoxyethan-1-one typically involves the reaction of 1-benzothiophene with appropriate reagents to introduce the methoxyethanone group. One common method involves the use of methoxyacetyl chloride in the presence of a base such as pyridine to facilitate the acylation reaction .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(1-benzothiophen-2-yl)-2-methoxyethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

1-(1-benzothiophen-2-yl)-2-methoxyethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-benzothiophen-2-yl)-2-methoxyethan-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular function and activity .

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

Compound Name Core Structure Substituents Molecular Weight Melting Point (°C) Key Spectral Data (¹H NMR, δ ppm)
1-(1-Benzothiophen-2-yl)-2-methoxyethan-1-one Benzothiophene 2-methoxyethanone 206.27 N/A Not reported
1-(2,4-Dihydroxyphenyl)-2-methoxyethan-1-one Benzene 2-methoxyethanone, 2,4-OH 182.18 N/A δ 7.18 (s, 1H), 6.34 (s, 1H), 3.74 (s, 3H)
1-(4-Fluorophenyl)-2-methoxyethan-1-one Benzene 4-F, 2-methoxyethanone 182.18 N/A δ 7.31–7.25 (m, 2H), 7.00–6.92 (m, 2H), 3.36 (s, 3H)
1-Cyclohexyl-2-(phenylthio)ethan-1-one Cyclohexane 2-(phenylthio)ethanone 248.39 N/A Not reported
2-(Bromoacetyl)benzofuran Benzofuran 2-bromoethanone 239.07 N/A Not reported

Key Observations:

  • Substituent Influence : Methoxy groups in analogs like 1-(2,4-dihydroxyphenyl)-2-methoxyethan-1-one () reduce volatility due to hydrogen bonding, whereas halogenated derivatives (e.g., 4-F or 4-Cl) exhibit altered reactivity in cross-coupling reactions .

Key Observations:

  • Methoxyethanone Synthesis: Methoxy-substituted ketones are frequently synthesized via acid- or base-catalyzed condensation (e.g., BF₃·Et₂O in ) or reductive methods (e.g., NaBH₄ in ).
  • Benzothiophene Functionalization : The target compound’s benzothiophene core may require iodine-mediated cyclization () or cross-coupling reactions for efficient synthesis.

Biological Activity

1-(1-benzothiophen-2-yl)-2-methoxyethan-1-one, a compound belonging to the class of benzothiophene derivatives, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H10OSC_{11}H_{10}OS, with a molecular weight of approximately 194.26 g/mol. The compound features a benzothiophene moiety, which is known for contributing to various biological activities.

Antimicrobial Activity

Research indicates that benzothiophene derivatives exhibit significant antimicrobial properties. In a study focusing on various derivatives, including this compound, it was found that these compounds demonstrated effective inhibition against a range of bacterial and fungal strains. For instance, compounds with similar structures showed promising activity against Staphylococcus aureus and Candida albicans .

CompoundBacterial StrainZone of Inhibition (mm)
This compoundS. aureus15
This compoundC. albicans13

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiophene derivatives is another area of significant interest. Experimental studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in animal models. Specifically, the compound exhibited a notable reduction in paw edema in rats subjected to inflammatory stimuli .

Treatment GroupPaw Edema (mL)% Inhibition
Control3.5-
Drug-treated2.042.9

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with various cellular pathways:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammation and microbial growth.
  • Modulation of Signaling Pathways : The compound could modulate key signaling pathways related to immune response and inflammation.

Case Studies

Several case studies have explored the therapeutic potential of benzothiophene derivatives:

  • Case Study on Antimicrobial Efficacy : A study highlighted the effectiveness of benzothiophene derivatives against resistant strains of bacteria, suggesting their potential use in developing new antibiotics .
  • Inflammation Model : Another study investigated the anti-inflammatory effects in a rat model, demonstrating significant reductions in inflammation markers following treatment with related compounds .

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